Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate typically involves the reaction of 1-amino-2,3-dimethylcyclobutanone with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate: Similar structure but with different substitution patterns on the cyclobutane ring.
Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate: Another structural isomer with different chemical properties.
Uniqueness
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-6-4-9(10,7(6)2)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
YSFFQXPDYZUXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)(CC(=O)OC)N |
Origin of Product |
United States |
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